3-Methyl-5-(trifluoromethyl)pyridine
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Overview
Description
3-Methyl-5-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in various fields of chemistry due to its trifluoromethyl group, which imparts unique electronic and steric properties. This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, has been explored through various methods. A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves C-F bond cleavage of an anionically activated fluoroalkyl group, which is a noble metal-free approach yielding high product yields . Another synthesis route for related compounds includes a three-step synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the versatility of trifluoromethyl-substituted pyridines in organic synthesis . Additionally, the synthesis of aromatic pyridine-containing polymers has been achieved through a one-pot, room temperature, metal-free step-polymerization, indicating the potential for incorporating pyridine moieties into polymeric structures .
Molecular Structure Analysis
The molecular structure of 3-methyl-5-(trifluoromethyl)pyridine-related compounds has been studied using various techniques. For instance, the imidazo[1,2-a]pyridine group in a related compound was found to be essentially planar, with the trifluoromethyl group exhibiting some disorder in the crystal structure . The structure of 3-(diethylboryl)pyridines has been elucidated, revealing the formation of a cyclic tetramer via intermolecular boron-nitrogen coordination bonds .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted pyridines has been investigated in several studies. For example, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine was studied, leading to the formation of a complex with potential antithyroid drug applications . The acylation of pyrrolidine-2,4-diones, which can be related to pyridine chemistry, has been explored, showing the versatility of these compounds in forming various acylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted pyridines are influenced by the presence of the trifluoromethyl group. The polymers synthesized from pyridine derivatives exhibit high solubility, flexibility, and tensile strength, as well as high thermal and chemical stability, which are desirable properties for materials science applications . The study of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed the formation of infinite chains in the crystal through hydrogen-bonding interactions, highlighting the impact of molecular structure on the material's properties .
Scientific Research Applications
Synthesis of Pesticides and Chemicals 3-Methyl-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various chemicals. For instance, it plays a significant role in the production of pesticides. A review by Lu Xin-xin (2006) discusses the processes of synthesizing 2,3-Dichloro-5-trifluoromethyl Pyridine, a derivative of pyridine, emphasizing its wide use in creating pesticides (Lu Xin-xin, 2006).
Catalytic Methods in Organic Chemistry Grozavu et al. (2020) describe a new catalytic method that introduces a methyl group onto the aromatic ring of pyridines. This process is significant for its use of feedstock chemicals like methanol and formaldehyde as key reagents, showcasing the versatility of pyridine derivatives in organic chemistry (Grozavu et al., 2020).
Development of Organic Light-Emitting Devices (OLEDs) Research by Ning Su et al. (2021) illustrates the use of pyridine derivatives in the field of OLEDs. They synthesized pyrazol-pyridine ligands for orange-red iridium (III) complexes, achieving high phosphorescence quantum yields and high external quantum efficiency in OLEDs (Ning Su et al., 2021).
Chemical Synthesis and Electroluminescence Zhang et al. (2003) demonstrated the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This methodology contributes to the development of room temperature ionic liquids (RTILs), further expanding the applicability of pyridine derivatives in chemical synthesis (Zhang et al., 2003).
Crystal Structure Analysis Ye and Tanski (2020) investigated the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network. This study contributes to the understanding of the structural properties of pyridine derivatives, which is crucial for their application in various fields (Ye & Tanski, 2020).
Safety And Hazards
The safety data sheet for a similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZMCXMVOZHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563694 |
Source
|
Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)pyridine | |
CAS RN |
131748-15-7 |
Source
|
Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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